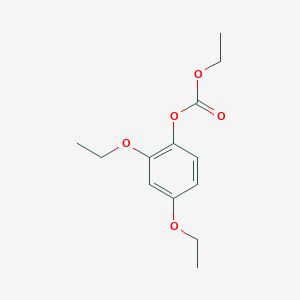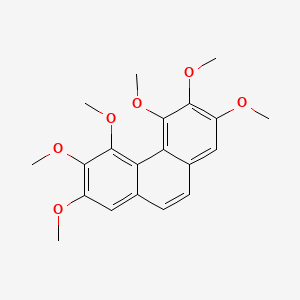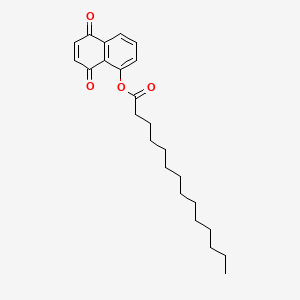![molecular formula C19H20N2O B14500359 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile CAS No. 64240-69-3](/img/structure/B14500359.png)
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a 2-methylbutoxy group and a methylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate aldehyde: The starting material, 4-(2-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate aldehyde is then subjected to a condensation reaction with 4-aminobenzonitrile in the presence of an acid catalyst, such as acetic acid, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-{[4-(2-Methoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Ethoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Propoxyphenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
64240-69-3 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-[[4-(2-methylbutoxy)phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-3-15(2)14-22-19-10-6-17(7-11-19)13-21-18-8-4-16(12-20)5-9-18/h4-11,13,15H,3,14H2,1-2H3 |
InChI-Schlüssel |
UUZOCYXWUSKSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)



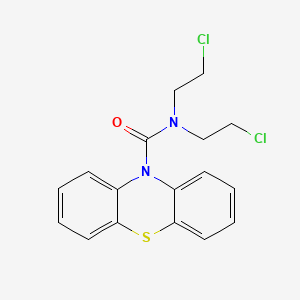
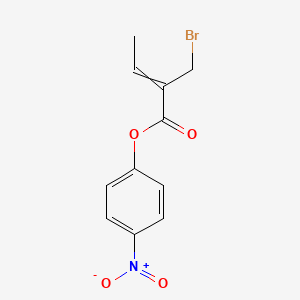
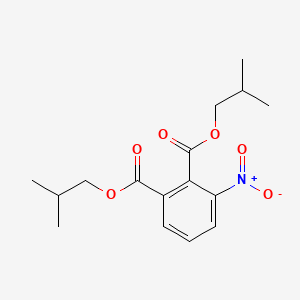
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
